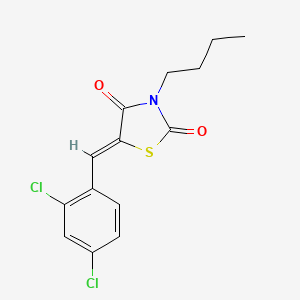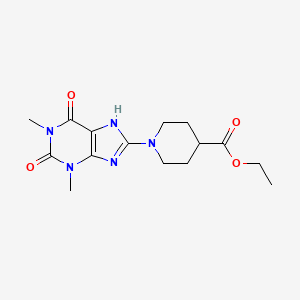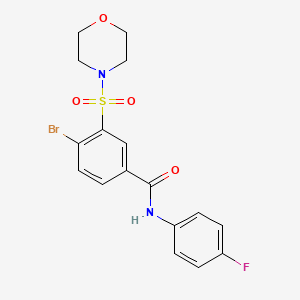![molecular formula C23H30N2O2 B5984452 2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol](/img/structure/B5984452.png)
2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol, also known as Prazosin, is a selective alpha-1 adrenergic receptor blocker. It was first synthesized in the 1970s as an antihypertensive drug, and since then, it has been extensively studied for its potential therapeutic applications in various medical fields.
作用机制
2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol selectively blocks the alpha-1 adrenergic receptors, which are responsible for the vasoconstrictive effects of the sympathetic nervous system. By blocking these receptors, 2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol causes vasodilation and decreases blood pressure. It also relaxes the smooth muscles in the prostate gland and bladder neck, which helps in the treatment of benign prostatic hyperplasia.
Biochemical and Physiological Effects:
2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol has been shown to have several biochemical and physiological effects. It causes a decrease in peripheral vascular resistance and blood pressure, an increase in cardiac output, and a decrease in plasma renin activity. It also relaxes the smooth muscles in the prostate gland and bladder neck, which leads to improved urinary flow.
实验室实验的优点和局限性
2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a well-established mechanism of action and has been extensively studied for its pharmacological effects. However, 2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol has some limitations for lab experiments. It has a short half-life and requires multiple dosing to maintain therapeutic levels. It is also metabolized by the liver and can interact with other drugs that are metabolized by the same pathway.
未来方向
There are several future directions for research on 2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol. One area of research is its potential use in the treatment of PTSD. Studies have shown that 2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol can reduce the symptoms of PTSD, such as nightmares and flashbacks. However, more research is needed to determine the optimal dosage and duration of treatment. Another area of research is its potential use in the treatment of ischemic heart disease. Studies have shown that 2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol can improve myocardial perfusion and reduce myocardial infarct size in animal models. However, more research is needed to determine its efficacy and safety in humans.
合成方法
The synthesis of 2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol involves the reaction of 2-methoxy-4-nitrophenol with 2-(4-piperazinyl)ethylamine and subsequent reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting product is then reacted with 3-phenyl-2-propen-1-yl bromide to form 2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol.
科学研究应用
2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol has been extensively studied for its potential therapeutic applications in various medical fields, including cardiology, urology, and psychiatry. It has been found to be effective in treating hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
2-methoxy-4-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-19(17-21-10-11-22(26)23(18-21)27-2)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,18-19,26H,12-17H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVWXUVQSALEME-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-dichlorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5984369.png)
![4-(2,4-dichlorophenoxy)-N-[3-(N-{[2-(3-methoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]butanamide](/img/structure/B5984383.png)
![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5984388.png)
![1-benzyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B5984395.png)
![3-(4-fluorophenyl)-7-(2-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5984407.png)
![ethyl 1-[2-(2-hydroxyethoxy)benzyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5984415.png)
![(2E)-4-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pentenamide](/img/structure/B5984431.png)
![ethyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5984438.png)


![4-(cyclopentylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5984484.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5984489.png)
![4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5984497.png)
